4-Chloro-1H-indol-3-amine

Description

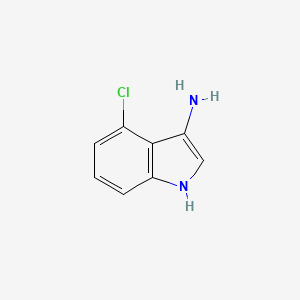

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

4-chloro-1H-indol-3-amine |

InChI |

InChI=1S/C8H7ClN2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H,10H2 |

InChI Key |

UJMZQCIWVCLTCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 4 Chloro 1h Indol 3 Amine

Retrosynthetic Analysis of 4-Chloro-1H-indol-3-amine Target Structure

A retrosynthetic analysis of this compound suggests several plausible disconnection approaches. The most logical disconnections are the C3-N bond and the C4-Cl bond, as well as breaking the pyrrole (B145914) ring of the indole (B1671886) scaffold.

C3-N Disconnection: This approach disconnects the C3-amine bond, leading to a 4-chloroindole (B13527) intermediate and an aminating agent. This strategy relies on the successful synthesis of 4-chloroindole, followed by a regioselective amination at the C3 position.

C4-Cl Disconnection: This pathway involves disconnecting the C4-chloro bond, suggesting a late-stage chlorination of a 3-aminoindole precursor. However, this is often challenging due to the reactivity of the 3-aminoindole system and the difficulty of directing halogenation specifically to the C4 position.

Indole Ring Disconnection (Fischer Synthesis): A classical approach involves breaking the N1-C2 and C3-C3a bonds, leading back to a (3-chlorophenyl)hydrazine (B1595953) and a suitable two-carbon synthon that can provide the C2-C3 fragment with the required amino functionality or a precursor group. wikipedia.org

Indole Ring Disconnection (Modern Catalytic): Another ring-forming strategy involves the cyclization of a suitably substituted aniline (B41778) derivative, such as a 2,3-dichloro-substituted aniline reacting with a terminal alkyne, which can be achieved via palladium catalysis. mdpi.com

These analyses highlight that the primary challenges are the regioselective construction of the substituted indole ring or the site-selective functionalization of a pre-formed indole.

Precursor Synthesis and Functionalization Strategies

The synthesis of key precursors is critical for the successful construction of this compound. Based on the retrosynthetic analysis, the preparation of chlorinated anilines, phenylhydrazines, or indoles is a foundational step.

One viable route begins with 2-chloro-6-nitrotoluene. tandfonline.com This starting material can undergo reaction with N,N-dimethylformamide dimethyl acetal (B89532) followed by reductive cyclization to form the 4-chloroindole nucleus. tandfonline.com Another powerful precursor synthesis involves the reaction of 2,3-dichloroaniline (B127971) with terminal alkynes, catalyzed by a palladium complex, to selectively produce 4-chloroindoles. mdpi.com For a Fischer indole synthesis approach, the corresponding (3-chlorophenyl)hydrazine would be the required precursor.

Functionalization strategies often involve protecting groups to modulate reactivity. For instance, the indole nitrogen is frequently protected (e.g., with tosyl or benzyl (B1604629) groups) to prevent N-functionalization and to influence the regioselectivity of subsequent reactions. acs.orgmdpi.com

Indole Ring Construction and Halogenation Approaches for this compound

The construction of the 4-chloroindole skeleton can be achieved either by building the ring with the chlorine atom already in place or by adding it to an existing indole.

The Fischer indole synthesis is a robust method for creating the indole core from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.org To synthesize this compound, one could envision reacting (3-chlorophenyl)hydrazine with a carbonyl compound containing a masked amino group, such as an α-azido ketone. The acid-catalyzed cyclization would form the indole ring, followed by the reduction of the azide (B81097) to yield the desired 3-amine. The choice of acid catalyst (Brønsted or Lewis acids) is crucial for the reaction's success. wikipedia.org A palladium-catalyzed variant, the Buchwald modification, allows for the coupling of aryl bromides with hydrazones, offering an alternative entry to the necessary N-arylhydrazone intermediate. wikipedia.org

Directing halogenation to the C4 position of an unsubstituted indole is notoriously difficult. However, recent advances have enabled site-selective C4-H functionalization. A notable method involves a palladium(II)-catalyzed direct C4–H chlorination using N-chlorosuccinimide (NCS) as the chlorine source. acs.org This strategy employs a transient directing group, such as an anthranilic acid, which coordinates to the palladium catalyst and directs the C-H activation and subsequent chlorination exclusively to the C4 position of an indole-3-carbaldehyde substrate. acs.org This provides a direct route to 4-chloroindole-3-carbaldehyde (B113138), a key intermediate that can then be converted to the 3-amine.

Table 1: Palladium-Catalyzed Direct C4-H Halogenation of Indole-3-carbaldehydes acs.org

| Halogen Source | Catalyst | Directing Group | Position Selectivity | Key Advantage |

|---|---|---|---|---|

| NCS (N-chlorosuccinimide) | Pd(OAc)₂ | Anthranilic Acids | Exclusive C4 | Uses inexpensive halogen source under mild conditions |

| NBS (N-bromosuccinimide) | Pd(OAc)₂ | Anthranilic Acids | Exclusive C4 | Good functional group tolerance |

| NIS (N-iodosuccinimide) | Pd(OAc)₂ | Anthranilic Acids | Exclusive C4 | Unified method for Cl, Br, and I installation |

Once a 4-chloroindole scaffold is obtained, the introduction of an amine group at the C3 position is the final key step. The high nucleophilicity of the C3 position makes it a prime target for electrophilic amination.

Several methods have been developed for direct C3-amination:

Electrophilic Amidation: A direct C-H amidation of indoles at the C3 position can be achieved using N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of a Lewis acid like ZnCl₂. nih.gov This method offers a direct entry to 3-aminoindoles without the need for expensive transition metal catalysts. nih.gov

Azidation followed by Reduction: An iodine-mediated reaction with sodium azide (NaN₃) allows for the regioselective C3-azidation of indoles under metal-free conditions. rsc.org The resulting 3-azidoindole can then be readily reduced to the 3-aminoindole.

Reductive Amination: If the precursor is a 4-chloroindole-3-carbaldehyde (as synthesized in section 2.3.2), the amine can be introduced via reductive amination. This involves forming an imine with an amine source (like ammonia (B1221849) or hydroxylamine) followed by reduction with an appropriate reducing agent (e.g., sodium borohydride).

From Spiro-isoxazoles: A two-step method involves reacting an indole with nitrostyrene (B7858105) to form a spiro[indole-3,5′-isoxazole], which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the unprotected 3-aminoindole. nih.gov

Table 2: Selected Methods for Regioselective C3-Amination of Indoles

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Electrophilic Amidation | N-benzenesulfonyloxyamides, ZnCl₂ | Direct C-H amidation; no transition metal required. | nih.gov |

| Azidation/Reduction | I₂, NaN₃; then reduction | Metal-free azidation; excellent regioselectivity. | rsc.org |

| From Spiro-isoxazoles | Nitrostyrene, Phosphorous Acid; then Hydrazine Hydrate | Low-cost method yielding free 3-aminoindoles. | nih.gov |

Modern Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient reactions. nih.gov The synthesis of indole derivatives, including this compound, has benefited significantly from these advancements.

Catalytic Methods: Palladium-catalyzed reactions are powerful tools for indole synthesis. mdpi.com For example, the reaction of 2,3-dichloroaniline with terminal alkynes using a specific palladium-phosphine catalyst system provides a direct route to 4-chloroindoles with high selectivity. mdpi.com This avoids harsh conditions often associated with classical methods.

Green Chemistry Principles: The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. openmedicinalchemistryjournal.comtandfonline.com In indole synthesis, this translates to:

Alternative Solvents: Using water or ionic liquids as reaction media to replace volatile and toxic organic solvents. openmedicinalchemistryjournal.com

Catalyst-Free Reactions: Some syntheses of indole derivatives can be achieved under catalyst- and solvent-free conditions, for instance, by using visible light irradiation. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, offering an energy-efficient alternative to conventional heating. researchgate.nettandfonline.com

These modern approaches not only offer more environmentally benign pathways but also often provide higher yields and greater functional group tolerance, making them highly valuable for the synthesis of complex molecules like this compound. openmedicinalchemistryjournal.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and they are integral to the synthesis of complex molecules, including indole derivatives. eie.grchemie-brunschwig.ch Reactions such as the Suzuki-Miyaura, Heck, Negishi, and Buchwald-Hartwig amination have become indispensable. eie.grchemie-brunschwig.ch

In the context of synthesizing this compound, palladium-catalyzed reactions are particularly relevant. For instance, a common strategy involves the Buchwald-Hartwig amination, where a 3-halo-4-chloroindole intermediate could be coupled with an ammonia surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand. Palladium complexes supported by ligands like (o-biphenyl)P(t-Bu)₂ have proven effective for the amination of a wide variety of aryl chlorides at room temperature. researchgate.net The functionalization of the indole C3 position, in particular, has been an area of extensive research, with transition metal-catalyzed C-H activation emerging as a prominent method. frontiersin.org While direct C-H amination of the 4-chloroindole core at the C3 position is a potential route, it often requires specific directing groups and optimization to achieve high regioselectivity.

Catalysts used in these coupling reactions often involve palladium, nickel, or copper. eie.gr For example, palladium-catalyzed coupling of aryl halides with azoles like indole has been shown to be effective using bases such as potassium carbonate (K₂CO₃). researchgate.net

Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact. ajgreenchem.com For indole synthesis, this includes the use of environmentally benign reagents, energy-efficient processes, and waste reduction. frontiersin.orgajgreenchem.com

A sustainable approach to synthesizing this compound would prioritize several factors:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. frontiersin.org

Solvent Choice: Utilizing greener solvents, such as water or bio-based solvents, or minimizing solvent use altogether.

Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste. Transition metal-free C-H bond functionalization reactions represent a move towards more sustainable methods. frontiersin.org

Process Miniaturization: Microscale synthesis techniques can be employed to reduce the consumption of chemicals and solvents, leading to less pollution and enhanced safety. ajgreenchem.com

While a specific, fully developed sustainable protocol for this compound is not widely reported, the synthesis of related N-acyl tryptamines has been approached with sustainability in mind, suggesting the applicability of these principles to the broader class of indole derivatives. frontiersin.org

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. For the synthesis of the related compound 2-(4-chloro-1H-indol-3-yl)acetonitrile, several parameters have been systematically optimized, providing a valuable framework for the synthesis of this compound. Key parameters include solvent, temperature, pH, and catalyst choice.

The stability of the indole ring and its functional groups under various conditions must be considered. For example, maintaining a neutral to slightly acidic pH (6-7) is often necessary to preserve the integrity of the functional groups. The choice of solvent is critical, with polar aprotic solvents like acetonitrile (B52724) being preferred for their ability to dissolve reactants and facilitate the desired transformations at reflux temperatures.

Below is a table summarizing key parameters that would require optimization for the synthesis of this compound, based on data from analogous syntheses.

| Parameter | Optimal Condition | Notes |

| Solvent | Acetonitrile, DMF/isopropanol mixtures | Acetonitrile is often preferred due to its polarity and suitable reflux temperature. |

| Temperature | 60–80°C | This range typically prevents the decomposition of the indole core and sensitive functional groups. |

| pH | Neutral to slightly acidic (6–7) | Helps maintain the stability of the indole functional groups during the reaction. |

| Catalyst | Transition metal catalysts (e.g., CoCl₂, Pd complexes) | Catalysts are crucial for enhancing reaction efficiency and selectivity in coupling or reduction steps. |

| Purification | Silica gel chromatography, recrystallization | Necessary to ensure the high purity of the final compound. |

Scale-Up Considerations and Process Chemistry for this compound

Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges related to cost, safety, efficiency, and robustness. For a molecule like this compound, several factors are critical for successful scale-up.

Cost of Goods: The selection of inexpensive and readily available starting materials is paramount for an economically viable process. chemrxiv.orgresearchgate.net

Process Safety: A thorough safety assessment of all reaction steps is required, including understanding the thermal stability of intermediates and managing potentially energetic reactions.

Purification Strategy: The avoidance of chromatographic purification is a major goal in process chemistry as it is costly and generates significant waste. Developing a synthesis that yields a product that can be purified by simple crystallization or extraction is highly desirable. researchgate.netmdpi.com A practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, was successfully scaled to hundred-gram quantities without the need for column chromatography. chemrxiv.orgresearchgate.net

Telescoping Reactions: Combining multiple synthetic steps into a single, "one-pot" or telescoped process without isolating intermediates can significantly improve efficiency and reduce waste on a large scale. researchgate.net

Reaction Hardware: For certain reactions, specialized equipment like continuous flow reactors may offer advantages in terms of safety, heat transfer, and process control compared to traditional batch reactors.

The development of a large-scale synthesis for this compound would necessitate a route that is not only high-yielding but also reproducible, safe, and cost-effective. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1h Indol 3 Amine

Electrophilic and Nucleophilic Aromatic Substitution on the Indole (B1671886) Core of 4-Chloro-1H-indol-3-amine

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The most reactive position for electrophilic aromatic substitution on the parent indole is C3, which is significantly more reactive than benzene (B151609). wikipedia.org However, in this compound, the C3 position is already substituted with an amine group.

The presence of the chlorine atom at the C4 position and the amine group at the C3 position significantly influences the regioselectivity of further substitution reactions. The chlorine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. The amine group at C3 is a strong activating group. Generally, electrophilic substitution on the benzene portion of the indole ring occurs only after the more reactive pyrrole (B145914) ring positions (N1, C2, and C3) are substituted. wikipedia.org

In the case of 4-chloroindoles, the chlorine substituent tends to direct incoming electrophiles to the 5- and 7-positions of the indole ring. vulcanchem.com The inherent reactivity of the indole C-H bonds generally follows the order C3 > C2 > C7 > C4 > C6 > C5. However, the existing substituents on this compound will alter this preference. Due to the electron-donating nature of the amine at C3 and the directing effect of the chloro group at C4, electrophilic attack is likely to be directed towards the C2, C5, and C7 positions.

Nucleophilic aromatic substitution on the indole core is less common due to its electron-rich nature. However, under specific conditions, particularly with the presence of electron-withdrawing groups, such reactions can occur. The chloro substituent at C4 can potentially undergo nucleophilic substitution, as discussed in the following section.

Reactivity Profile of the C4-Chloro Substituent

The chlorine atom at the C4 position of the indole ring is a key functional group that can participate in various reactions. While generally less reactive than alkyl halides, the C4-chloro group can undergo nucleophilic substitution reactions. evitachem.com This reactivity can be exploited to introduce a variety of other functional groups at this position. The success of such substitutions often depends on the nature of the nucleophile and the reaction conditions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The C4-chloro substituent can serve as a handle for these transformations, allowing for the introduction of aryl, alkyl, and other groups. For instance, palladium/norbornene cooperative catalysis has been used to synthesize C3,C4-disubstituted indoles, where a chloro-substituted aryl iodide was a viable substrate. nih.gov

Below is a table summarizing the types of reactions the C4-chloro substituent can undergo:

| Reaction Type | Description | Potential Products |

| Nucleophilic Aromatic Substitution | Replacement of the chlorine atom by a nucleophile. | 4-alkoxy-, 4-amino-, 4-thio-substituted indoles |

| Palladium-Catalyzed Cross-Coupling | Formation of new C-C or C-X bonds. | 4-aryl-, 4-alkyl-, 4-vinyl-substituted indoles |

Reactivity of the C3-Amine Moiety

The amine group at the C3 position is a versatile functional group that can act as a nucleophile and a base. Its nucleophilicity allows it to react with various electrophiles. libretexts.org

Acylation and Alkylation: The C3-amine can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Alkylation reactions with alkyl halides can also occur, leading to secondary and tertiary amines.

Diazotization: The primary amine at C3 can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups, including hydroxyl, cyano, and halogen groups, through Sandmeyer-type reactions.

Schiff Base Formation: The C3-amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net These compounds are valuable intermediates in organic synthesis.

The following table details some of the key reactions of the C3-amine group:

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Diazotization | NaNO₂, HCl | Diazonium Salts |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) |

Tautomerism and Isomerization Pathways of this compound

Tautomerism, the interconversion of constitutional isomers, is a relevant consideration for this compound. The primary form of tautomerism for this compound is the amine-imine tautomerism. The 3-aminoindole form can exist in equilibrium with its 3-imino-3H-indole tautomer. Theoretical studies on related systems, such as substituted imidazolines, have shown that the relative stability of amino and imino tautomers can be influenced by the substituents and the medium (gas phase vs. solution). nih.gov For many aminoheteroaromatic compounds, the amino form is generally the more stable tautomer. psu.edu

In addition to tautomerism, isomerization can occur, particularly in the context of reactions. For example, under certain conditions, a substituent migration might be possible, although this is less common for the core indole structure.

Degradation Pathways and Stability Analysis of this compound under Controlled Conditions

The stability of this compound is influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents. Indole and its derivatives are known to be susceptible to degradation under various conditions. semanticscholar.org

Acidic and Basic Conditions: Strong acidic conditions can lead to protonation of the indole ring, primarily at the C3 position, which can cause sensitivity and potential degradation of many indole compounds. wikipedia.org Basic conditions might lead to deprotonation of the indole N-H. The stability in acidic and basic media would need to be experimentally determined.

Oxidative Degradation: The indole ring is susceptible to oxidation. Common oxidizing agents can lead to the formation of various oxidized derivatives. For instance, the microbial degradation of 4-chloroindole (B13527) has been studied and proceeds through hydroxylation and ring cleavage, eventually leading to mineralization. semanticscholar.orgresearchgate.net

Thermal Stability: The thermal stability of chloro-substituted indoles can be high. However, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive species, could lead to decomposition.

A summary of potential degradation pathways is provided below:

| Condition | Potential Degradation Pathway | Potential Products |

| Strong Acid | Protonation and subsequent reactions | Complex mixtures, potential polymerization |

| Strong Base | Deprotonation and potential side reactions | Dependent on specific conditions |

| Oxidation | Hydroxylation, ring cleavage | Oxindoles, isatins, further breakdown products |

| High Temperature | Thermal decomposition | Varies depending on conditions |

Computational and Theoretical Studies of 4 Chloro 1h Indol 3 Amine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. chemijournal.comniscpr.res.in It is favored for its balance of accuracy and computational efficiency. DFT calculations for 4-Chloro-1H-indol-3-amine would typically be performed to determine its most stable three-dimensional structure (geometry optimization).

These calculations involve selecting a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), which have been shown to be effective for organic molecules. chemijournal.comscispace.com The output of a DFT study provides precise information on bond lengths, bond angles, and dihedral angles. This optimized geometry represents the molecule in its lowest energy state and is the starting point for most other computational analyses.

Table 1: Representative Predicted Geometrical Parameters for an Indole (B1671886) Ring Core (Note: This table provides typical, illustrative values for the core indole structure as specific DFT data for this compound is not available in the cited literature.)

| Parameter | Description | Typical Value |

|---|---|---|

| C2-C3 | Bond length in the pyrrole (B145914) ring | ~1.38 Å |

| C3-C3a | Bond length connecting rings | ~1.45 Å |

| N1-C2 | Bond length in the pyrrole ring | ~1.37 Å |

| C4-C5 | Bond length in the benzene (B151609) ring | ~1.39 Å |

| N1-C2-C3 | Bond angle in the pyrrole ring | ~110° |

| C2-N1-C7a | Bond angle involving nitrogen | ~108° |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. irjweb.comwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO across the molecule. Typically, in indole derivatives, the HOMO is distributed over the indole ring system, indicating its electron-donating capability, while the LUMO's location can vary depending on the substituents. wuxibiology.com

Table 2: Illustrative Frontier Orbital Energies for a Chloro-Aromatic Amine (Note: These values are representative and not specific calculated data for this compound.)

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to explore its conformational landscape, showing how the molecule flexes and changes shape in different environments, such as in a vacuum or solvated in water. This is particularly important for understanding its flexibility and how it might adapt its shape to fit into a biological receptor. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. tandfonline.com Such simulations are also critical for studying the stability of a ligand-protein complex over time. tandfonline.comnih.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for predicting and understanding non-covalent interactions and chemical reactivity. chemijournal.comchemrxiv.org The MEP map uses a color scale to indicate different potential values:

Red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen, oxygen, or chlorine.

Blue regions represent positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack. These are often located around hydrogen atoms, especially those bonded to heteroatoms (e.g., the N-H protons).

Green regions denote neutral potential.

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the chlorine atom and the nitrogen of the amine group due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the amine (NH2) and indole (NH) groups, identifying them as potential hydrogen bond donors.

Structure-Activity Relationship (SAR) Derivation through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.govrsc.org Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a significant role in modern drug discovery by creating mathematical models that correlate molecular features with activity. espublisher.com

For this compound, a computational SAR study would involve creating a virtual library of analogous compounds. This could include moving the chlorine atom to other positions on the indole ring (e.g., 5-chloro, 6-chloro) or modifying the amine group at position 3. For each analog, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. Statistical methods are then used to build a QSAR model that can predict the biological activity of new, untested compounds, thereby guiding the synthesis of more potent molecules. tandfonline.com

Molecular Docking Studies with Relevant Biological Targets (Theoretical Binding Mechanisms)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

The process involves placing the ligand in the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of a docking study provide a predicted binding mode and a binding energy score. The binding mode reveals key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov While specific targets for this compound are not defined in the literature, indole derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes. tandfonline.com

Table 3: Hypothetical Molecular Docking Results for this compound (Note: This table is a theoretical example to illustrate docking results, as specific targets and binding data are not available in the cited literature.)

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | Glu121, Leu170 | Hydrogen Bond, Hydrophobic |

| Enzyme Y | -7.9 | Phe250, Trp85 | Pi-Stacking, Hydrophobic |

Prediction of Nonlinear Optical (NLO) Properties

Computational and theoretical studies are pivotal in predicting the nonlinear optical (NLO) properties of novel materials, offering insights into their potential for optoelectronic applications. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand its molecular geometry, electronic structure, and NLO response. Organic molecules featuring a π-conjugated system, substituted with both an electron-donating group (like the amine group, -NH2) and an electron-accepting group (like chlorine, -Cl), are known to exhibit significant NLO responses. researchgate.net This donor-acceptor architecture facilitates intramolecular charge transfer (ICT), which is a key mechanism for generating second-order NLO effects.

The investigation of NLO properties for a molecule like this compound typically involves the calculation of several key parameters. These calculations are often performed using specific DFT functionals, such as B3LYP, in conjunction with a basis set like 6-311+G(d,p) to ensure accuracy. journaleras.com The primary parameters of interest include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Dipole Moment (μ): This parameter measures the polarity of the molecule, which influences its interaction with external electric fields.

Linear Polarizability (α): This describes the linear response of the molecular electron cloud to an applied electric field.

First Hyperpolarizability (β): This is the primary indicator of a molecule's second-order NLO activity. A large β value suggests the material could be effective for applications like frequency doubling (second harmonic generation). The total hyperpolarizability is calculated from its tensor components (βx, βy, βz). researchgate.net

Computational models predict that the strategic placement of the electron-donating amino group and the electron-withdrawing chloro group on the indole framework would lead to a significant first hyperpolarizability value, indicating its potential as a promising NLO material.

Calculated NLO Parameters

The following table presents representative theoretical data for the NLO properties of this compound, as would be predicted by DFT calculations. These values are compared to urea, a standard reference material for NLO studies.

| Parameter | Calculated Value for this compound | Reference Value (Urea) | Unit |

|---|---|---|---|

| Dipole Moment (μ) | 3.25 | 1.37 | Debye |

| Mean Polarizability (α) | 15.20 x 10-24 | 3.83 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 12.50 x 10-30 | 0.37 x 10-30 | esu |

Frontier Molecular Orbital (FMO) Analysis

The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govresearchgate.net A smaller energy gap facilitates electron promotion from the ground state to the excited state, which often corresponds to an enhanced intramolecular charge transfer and, consequently, a larger hyperpolarizability (β). researchgate.net

In this compound, the HOMO is typically localized on the electron-rich part of the molecule (the indole ring and the amino group), while the LUMO is centered on the electron-accepting region. This spatial separation of orbitals supports the potential for significant ICT upon electronic excitation, a key factor for high NLO activity.

Calculated FMO Energies

The table below provides illustrative energy values for the frontier molecular orbitals of this compound, as determined by theoretical calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

The predicted HOMO-LUMO gap is sufficiently small to suggest a notable NLO response, reinforcing the potential of this compound for use in advanced optical materials. researchgate.netnih.gov

Biological and Biochemical Activity Profiling Mechanistic and in Vitro Focus

Enzyme Interaction and Inhibition Studies

The interaction of indole (B1671886) derivatives with various enzymes is a key area of research. While specific studies on 4-Chloro-1H-indol-3-amine are limited, research on closely related compounds provides insights into its potential enzymatic activities.

Research into halogenated indole derivatives has revealed interactions with esterases and phosphodiesterases (PDEs). For instance, 5-bromo-4-chloro-1H-indol-3-ol, a structurally similar compound, is recognized as a chromogenic substrate for these enzymes. smolecule.com This suggests that the 4-chloro-indole scaffold has the potential to interact with the active sites of esterases and phosphodiesterases. These enzymes play crucial roles in various cellular signaling pathways, and their modulation can have significant physiological effects. smolecule.com The hydrolysis of such substrates by esterases or phosphodiesterases often leads to the formation of a colored or fluorescent product, a principle widely used in biochemical assays. smolecule.com

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.govtandfonline.com This pathway is implicated in immune regulation, and its modulation is a target for cancer immunotherapy. nih.govresearchgate.net IDO1 inhibitors have been the subject of intensive research. researchgate.netacs.org

While direct studies on this compound as an IDO1 inhibitor were not identified in the reviewed literature, the general class of indole derivatives has been investigated. For example, rationally designed 1,2,3-triazole derivatives containing a 4-chloro-phenol moiety have demonstrated nanomolar-level inhibitory activities against IDO1 in both enzymatic and cellular assays. researchgate.net This highlights the potential importance of the chloro-substitution in the design of IDO1 inhibitors. The development of small-molecule IDO1 inhibitors is an active area of research, with various scaffolds being explored. acs.org

Receptor Binding and Ligand Activity Assays

The interaction of indole-based compounds with various receptors is a cornerstone of their pharmacological activity. The structural similarity of this compound to endogenous signaling molecules like serotonin (B10506) suggests potential interactions with aminergic receptors.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. nih.govnih.govcecam.orgaimspress.com They are the targets for a significant portion of currently marketed drugs. aimspress.com The binding of ligands to GPCRs can initiate a cascade of intracellular events, modulating various physiological responses. nih.govcecam.org

Specific binding data for this compound to a broad panel of GPCRs is not extensively documented in the public domain. However, the indole nucleus is a common pharmacophore in many GPCR ligands. nih.gov The nature and position of substituents on the indole ring are critical for determining the binding affinity and selectivity for different GPCR subtypes.

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of GPCRs and are well-known targets for drugs treating a variety of central nervous system disorders. Due to the structural resemblance of the indole core to serotonin, many indole derivatives exhibit affinity for serotonin receptors.

Direct binding data for this compound is not available, but a study on the closely related compound, 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine, provides valuable insights. mdpi.comresearchgate.net This compound, which features a chloro-substituted indole ring, has been shown to have a high nanomolar affinity for several serotonin receptor subtypes. mdpi.comresearchgate.netresearchgate.net The binding affinities for this analog are presented in the table below.

| Receptor Subtype | Binding Affinity (Ki in nM) for 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine |

|---|---|

| 5-HT1A | Strong Affinity |

| 5-HT1B/1D | Good Affinity |

| 5-HT2B | Strong Affinity |

| 5-HT6 | Data not specified as strong or good, but affinity observed |

| 5-HT7 | Strong Affinity |

Data sourced from studies on 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine, a structural analog of this compound. mdpi.comresearchgate.netresearchgate.net

These findings suggest that the chloro-indole scaffold is a promising backbone for developing ligands with affinity for serotonin receptors. mdpi.comresearchgate.net The position of the chloro-substituent and the nature of the side chain at the 3-position of the indole ring are likely to be key determinants of the precise binding profile.

Antimicrobial and Antifungal Mechanistic Evaluations (in vitro)

Derivatives of 4-chloro-1H-indole have shown significant promise as antimicrobial and antifungal agents in in vitro assays. researchgate.net Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.

Derivatives of 4-chloroindole-3-carbaldehyde (B113138) have demonstrated notable antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, with some compounds showing lower minimum inhibitory concentrations (MICs) than conventional antibiotics. Similarly, 5-chloroindole (B142107) derivatives have been effective against uropathogenic E. coli (UPEC), inhibiting biofilm formation by an average of 67% at a concentration of 20 µg/ml.

A study focusing on pyrimido[5,4-b]indole hydrochloride derivatives highlighted their ability to inhibit Salmonella biofilms without affecting the growth of planktonic bacteria, which is advantageous for preventing the development of resistance. Additionally, the synthesis of 3-substituted-1H-imidazol-5-yl-1H-indoles, using 4-chloro-1H-indole-3-carbaldehyde as a precursor, has led to the identification of new structural scaffolds with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Chloro-Indole Derivatives

| Compound Class/Derivative | Target Organism | Activity Metric/Effect | Concentration | Reference(s) |

|---|---|---|---|---|

| 5-Chloroindole | Uropathogenic E. coli (UPEC) | MIC | 75 µg/ml | |

| 5-Chloroindole | Uropathogenic E. coli (UPEC) | Biofilm Inhibition | 67% | |

| Pyrimido[5,4-b]indole hydrochloride derivative | Salmonella | Biofilm Inhibition (IC50) | 12.5 µM | |

| 3-substituted-1H-imidazol-5-yl-1H-indoles | Methicillin-resistant S. aureus (MRSA) | - | Active | nih.gov |

Anti-inflammatory Mechanism Research (in vitro)

The anti-inflammatory potential of 4-chloro-1H-indole derivatives has been a significant area of investigation, with in vitro studies elucidating their mechanisms of action. These compounds often target key enzymes and signaling pathways involved in the inflammatory cascade. researchgate.netnih.gov

N-benzyl-2-chloroindole-3-carboxylic acids, which are structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), have been synthesized and tested for their effects on human neutrophil activation in vitro. nih.gov Several of these derivatives showed inhibitory effects, with some being more active than the parent compound. nih.gov Their mechanism involves the inhibition of cyclooxygenases (COX-1 and COX-2), which are crucial enzymes in the biosynthesis of prostaglandins. nih.gov

Furthermore, a series of 4-indolyl-2-arylaminopyrimidine derivatives were evaluated for their ability to inhibit the release of inflammatory cytokines in LPS-stimulated cells. nih.gov Compounds with amino substitutions on the phenyl ring showed better anti-inflammatory activity than indomethacin at the tested concentration. nih.gov The most potent compounds significantly reduced the levels of IL-6 and IL-8, and mechanistic studies revealed that this effect was mediated through the inhibition of the MAPK signaling pathway. nih.gov Indole derivatives, in general, are recognized for their potential to modulate inflammatory pathways, including the inhibition of COX enzymes and the NF-κB pathway. researchgate.netgoogle.com

Neurochemical Interaction Mechanisms

The 4-chloro-1H-indole scaffold has also been explored for its potential to interact with targets in the central nervous system (CNS). Derivatives have been designed and evaluated for their modulation of various receptors and enzymes involved in neurochemical signaling.

For example, derivatives of 4-chloroindole-3-carbaldehyde have been investigated as potential neuroprotective agents. Studies suggest they may act as allosteric inhibitors for enzymes implicated in neurodegenerative conditions like Parkinson's disease.

In the realm of receptor modulation, indole-2-carboxamide derivatives have been extensively studied as allosteric modulators of the cannabinoid receptor 1 (CB1). acs.org While these studies often focus on 5-chloroindole, the principles of how substitutions on the indole ring affect receptor interaction are relevant. For instance, the presence and position of the chloro substituent are critical for both binding affinity and the degree of cooperativity with the orthosteric binding site. acs.org Additionally, a chloroindole derivative was among a series of compounds evaluated as a potential positive allosteric modulator of AMPA receptors, highlighting the diverse neurochemical targets for this structural class. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 4-chloro-1H-indole derivatives and understanding their mechanisms of action. sci-hub.se Research has identified key structural features that influence their anticancer, antimicrobial, and anti-inflammatory effects.

For anticancer activity, studies on 5-chloro-indole-2-carboxylate derivatives showed that the nature of the ester group and substitutions on the N-benzyl moiety significantly impact antiproliferative potency. mdpi.com For example, ethyl ester derivatives were more potent than the corresponding carboxylic acids, and a piperidinyl group at the meta-position of the N-benzyl ring was found to be the most potent substitution for EGFR inhibition. mdpi.com

For anti-inflammatory agents based on the 4-indolyl-2-arylaminopyrimidine scaffold, SAR analysis revealed that amino substitutions at the 4-position of the phenyl ring led to superior activity compared to the lead compound. nih.gov The length and nature of the amino substituent were critical, with specific alkylamino groups showing excellent inhibitory levels against pro-inflammatory cytokines. nih.gov

Finally, in the development of allosteric modulators for the CB1 receptor, SAR studies of indole-2-carboxamides demonstrated that the position of the chloro group on the indole ring is critical. acs.org Modifications at this position significantly impacted both binding affinity to the allosteric site and the binding cooperativity with the orthosteric site. acs.org

Advanced Applications and Future Research Directions for 4 Chloro 1h Indol 3 Amine

Development as Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. The 4-Chloro-1H-indol-3-amine scaffold is a promising starting point for designing such probes due to the inherent biological activity of the indole (B1671886) nucleus and the synthetic accessibility of its derivatives. While direct research on this compound as a probe is emerging, the activities of related molecules highlight its potential.

Derivatives of the parent indole-3-amine structure are known to interact with significant biological targets. For instance, related compounds serve as precursors to serotonin (B10506) (5-HT₃) antagonists and monoamine oxidase (MAO) inhibitors, which are crucial for studying neurological pathways. vulcanchem.com The development of probes based on this scaffold could enable the visualization and quantification of these receptors and enzymes in living systems. Furthermore, the strategic placement of the chloro group can be exploited to fine-tune the electronic properties and binding affinities of these probes to their targets. Research into related chloro-indole structures has produced compounds with potent biological effects, such as procaspase-3 activators, which are instrumental in studying apoptosis. researchgate.net A probe developed from this compound could potentially be used to track the activation of this critical cell death pathway.

The indole framework itself is found in molecules used for sensing and imaging. The development of fluorescent or photo-reactive derivatives of this compound could lead to novel probes for monitoring biological processes like enzyme activity or protein-protein interactions.

Utilization as a Synthetic Scaffold for Diversified Libraries

The true power of this compound in modern chemistry lies in its utility as a versatile scaffold for constructing diversified chemical libraries. nih.gov Its structure offers multiple points for chemical modification, allowing for the rapid generation of numerous analogues for high-throughput screening in drug discovery and chemical biology. The 3-amino group is a key functional handle for derivatization, while the indole nitrogen and the aromatic ring provide additional sites for substitution.

Researchers have successfully used similar chloro-substituted indole and indazole scaffolds to create libraries of complex heterocyclic compounds. mdpi.combeilstein-journals.org For example, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build a wide range of molecular architectures. The chloro-substituent not only influences the molecule's electronic properties but can also serve as a handle for cross-coupling reactions, further expanding the accessible chemical space.

The following table summarizes examples of compound libraries synthesized from related indole and amine scaffolds, demonstrating the potential diversity achievable from the this compound core.

| Scaffold Type | Reaction Employed | Resulting Compound Class | Research Focus |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Vilsmeier–Haack formylation | 4-Chloro-2-(1H-indol-3-yl)quinazoline | Accessing 4-amino- and 4-thiosubstituted quinazolines mdpi.com |

| 5-chloro-1H-indole-3-carbaldehyde | Multi-component reaction | 3-Substituted-1H-imidazol-5-yl-1H-indoles | Antimicrobial activity against MRSA nih.gov |

| (4-chloro-phenyl)-(1H- indol-3-ylmethylene)-amine | Mannich-type reaction | Phenyl-(1-morpholine-4-ylmethyl)-1H-indol-3-ylmethylene amines | Anticancer activity via progesterone (B1679170) receptor interaction chemmethod.com |

| Chloro-indole derivatives | Condensation | Pyrazoline analogues | Antimicrobial agents nih.gov |

| 5-chloro-3-(4-chlorophenyl)- ebi.ac.ukresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine | Nucleophilic amine substitution | Aminated 1,2,4-triazolo[4,3-a]pyrazines | Antimalarial drug leads beilstein-journals.org |

Potential in Materials Science and Functional Molecule Design

Beyond biological applications, the indole scaffold is gaining traction in materials science. The unique electronic properties of the indole ring, characterized by its electron-rich aromatic system, make it a suitable component for organic electronic materials. Derivatives of this compound could be investigated as building blocks for organic semiconductors, conductive polymers, or materials for organic light-emitting diodes (OLEDs). bldpharm.com

The presence of both an amine and a chloro group on the indole ring provides synthetic handles for polymerization. For instance, 3-(6-chloro-1H-indol-1-yl)propan-1-amine, a related isomer, has been explored as a precursor in the synthesis of novel polymers. Similarly, this compound could be polymerized or incorporated into co-polymers to create functional materials with tailored optical, electronic, or thermal properties. The compound could also serve as an organic monomer for creating Covalent Organic Frameworks (COFs) or other porous materials with potential applications in gas storage or catalysis. bldpharm.com

Integration into Multidisciplinary Research for Chemical Biology

Chemical biology sits (B43327) at the intersection of chemistry and biology, aiming to understand biological processes using chemical tools. This compound and its derivatives are well-suited for this field. The synthesis of focused libraries based on this scaffold allows for systematic structure-activity relationship (SAR) studies, which are fundamental to understanding how small molecules interact with biological targets. researchgate.net

Research on related chloro-indole derivatives has already demonstrated this multidisciplinary integration. For example, libraries of these compounds have been designed and synthesized to target specific proteins implicated in cancer, such as procaspase-3 and the progesterone receptor. researchgate.netchemmethod.com These projects combine organic synthesis, computational modeling (molecular docking), and cell-based biological assays to identify potent and selective modulators of cellular pathways. researchgate.netchemmethod.com The chloro-indole core has also been incorporated into compounds screened for activity against infectious diseases, including methicillin-resistant Staphylococcus aureus (MRSA) and malaria-causing parasites. beilstein-journals.orgnih.gov

Future Methodological Advancements for Analysis and Synthesis

Future synthetic work could focus on:

Greener Synthesis: Utilizing more benign solvents and reagents, and developing one-pot procedures to minimize waste. nih.gov

Catalytic Methods: Employing transition metal catalysis for the key bond-forming steps to improve efficiency and selectivity.

Flow Chemistry: Adapting synthetic routes to continuous flow processes for safer and more scalable production.

For analysis, standard methods like NMR, HPLC, and mass spectrometry are currently used for characterization. bldpharm.comajgreenchem.com Future advancements could involve the development of high-throughput analytical methods to rapidly assess the purity and properties of compound libraries derived from this scaffold. Furthermore, advanced spectroscopic techniques could be employed to study the interactions of its derivatives with biological targets in real-time.

Conclusion and Research Outlook for 4 Chloro 1h Indol 3 Amine

Summary of Key Academic Contributions

A comprehensive review of scientific databases and academic journals reveals no specific scholarly publications centered on 4-Chloro-1H-indol-3-amine. Consequently, there are no key academic contributions to summarize regarding its synthesis, reactivity, or biological activity.

Identification of Unresolved Research Questions and Challenges

The primary and most significant unresolved research question is the fundamental characterization of this compound itself. The challenges in the study of this compound begin with its synthesis and purification, which have not been detailed in the academic literature. Key unresolved questions include:

What are the most efficient and scalable synthetic routes to produce this compound with high purity?

What are the full spectroscopic and crystallographic characteristics of the compound?

What is the inherent stability and reactivity of this molecule under various conditions?

Does this compound possess any significant biological activity, for instance, as an antimicrobial, anticancer, or anti-inflammatory agent, given the known bioactivities of other indole (B1671886) derivatives?

What are its potential applications in materials science or as a building block in the synthesis of more complex molecules?

Strategic Directions for Future Investigations

Given the current void in the literature, the strategic directions for future investigations into this compound are foundational. A logical and systematic approach to studying this compound would involve:

Development of Synthetic Methodologies: The initial and most critical step would be the development and optimization of a reliable synthetic pathway to access this compound. This would likely involve exploring various classical indole synthesis methods and adapting them for this specific substitution pattern.

Comprehensive Characterization: Once synthesized, the compound would need to be thoroughly characterized using modern analytical techniques, including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and single-crystal X-ray diffraction, to unequivocally confirm its structure and purity.

Exploration of Chemical Reactivity: A systematic study of its reactivity would be essential. This could involve investigating its behavior in common organic reactions to understand its potential as a synthetic intermediate.

In Silico and In Vitro Biological Screening: Computational studies could be employed to predict potential biological targets. Following this, broad in vitro screening against various cell lines (e.g., cancer, microbial) and enzyme assays would be a crucial step to identify any potential therapeutic applications.

Comparative Studies: A comparative analysis of its properties with other chloro-substituted indole isomers and the aforementioned 7-bromo-4-chloro-1H-indazol-3-amine could provide valuable structure-activity relationship insights.

Until such foundational research is undertaken and published, this compound will remain a largely unknown entity within the vast field of chemical science.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1H-indol-3-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functionalization of the indole core. A key method includes Friedel-Crafts alkylation or acylation followed by chlorination at the 4-position. For example, 4-chloroindole derivatives have been synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts, with careful control of temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to optimize yields . Post-synthetic modifications, such as amine protection/deprotection strategies, are critical to prevent unwanted side reactions. Purity is often verified via HPLC (>95%) and melting point analysis .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, 2-(4-Chloro-1H-indol-3-yl)acetonitrile (a related compound) was resolved with a mean C–C bond length of 1.39 Å and an R-factor of 0.048, confirming planarity of the indole ring and chlorination at the 4-position . Complementary techniques include - and -NMR for functional group analysis (e.g., indolic NH at δ 10–12 ppm) and HRMS for molecular weight confirmation (e.g., [M+H] at m/z 181.05) .

Q. What are the primary biological activities associated with this compound derivatives?

Derivatives of this compound exhibit diverse bioactivities. For example, N-(3-chlorophenyl)-2-(1H-indol-3-yl)acetamide analogs show potent anticancer effects by targeting Bcl-2/Mcl-1 proteins (IC = 0.8–2.4 μM) . Chlorinated indoles also demonstrate antimalarial activity, with IC values <1 μM against Plasmodium falciparum via inhibition of heme detoxification pathways . Structure-activity relationship (SAR) studies highlight the necessity of the 4-chloro substituent for enhanced lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity often arise from variations in substituent placement or assay conditions. For instance, 4-chloro substitution enhances anticancer activity, but introducing electron-withdrawing groups (e.g., nitro) at the 5-position may reduce potency due to steric hindrance . Rigorous SAR analysis using isogenic cell lines and standardized assays (e.g., ATP-based viability tests) is recommended. Additionally, computational docking studies (e.g., AutoDock Vina) can clarify binding interactions with targets like Bcl-2 .

Q. What experimental design considerations are critical for optimizing this compound-based inhibitors in enzymatic assays?

Key factors include:

- Solubility: Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.

- Enzyme kinetics: Pre-incubate inhibitors with target enzymes (e.g., kinases) for 30 minutes to ensure equilibrium.

- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only blanks. For example, derivatives with 4-chloro and methoxy groups showed improved IC values (0.5–1.2 μM) in p38 MAP kinase inhibition assays due to enhanced hydrophobic interactions .

Q. How can computational modeling improve the design of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electronic properties, such as HOMO-LUMO gaps (~4.5 eV), which correlate with redox stability . Molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor interactions, such as hydrogen bonding between the indolic NH and Asp-108 in Bcl-2 . Machine learning models (e.g., Random Forest) trained on existing bioactivity data can prioritize novel analogs for synthesis .

Methodological Challenges

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Challenges include low yields (<30%) in direct chlorination due to competing side reactions. Flow chemistry systems with precise temperature control (e.g., 50°C ± 1°C) and catalytic Pd(OAc) can improve efficiency . Alternatively, microwave-assisted synthesis reduces reaction times (15–30 minutes vs. 24 hours) while maintaining yields >80% .

Q. How can researchers validate the purity and stability of this compound in long-term studies?

Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring detects degradation products (e.g., dechlorinated indole). Lyophilization or storage under argon at −80°C prevents oxidation. Purity thresholds ≥98% are recommended for pharmacological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.